Rolgamidine

Antidiarrheal Non-opioid mechanism Naloxone challenge

Select rolgamidine (trans-(2R,5R), CAS 66608-04-6) when your protocol demands a non-opioid, non-adrenergic antidiarrheal positive control. Its efficacy is fully retained in the presence of naloxone (unlike codeine, which loses 75.6% efficacy), eliminating mechanistic confounding in opioid receptor studies. Unlike guanfacine-class α₂-agonists, rolgamidine exerts no hypotensive or bradycardic effects, making it safe for models with cardiovascular monitoring. Procurement of analytically confirmed trans-isomer is essential; the cis isomer serves as a low-activity negative control for SAR programs. This compound reached Phase 2 clinical evaluation, offering a translational data foundation absent in untranslated analogs.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 66608-04-6
Cat. No. B1623210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolgamidine
CAS66608-04-6
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1C=CC(N1CC(=O)N=C(N)N)C
InChIInChI=1S/C9H16N4O/c1-6-3-4-7(2)13(6)5-8(14)12-9(10)11/h3-4,6-7H,5H2,1-2H3,(H4,10,11,12,14)/t6-,7-/m1/s1
InChIKeyQHMGFQBUOCYLDT-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rolgamidine (CAS 66608-04-6): Chemical Class and Core Indication Profile for Antidiarrheal Procurement


Rolgamidine (CAS 66608-04-6), chemically defined as trans-N-(aminoiminomethyl)-2,5-dihydro-2,5-dimethyl-1H-pyrrole-1-acetamide, is a synthetic small-molecule antidiarrheal agent classified within the digestive system therapeutic category as an anti-gastrointestinal motility drug [1]. Structurally, it is a guanidine-functionalized 2,5-dihydropyrrole acetamide that was rationally designed from the guanfacine pharmacophore by replacing the dichlorophenyl ring with a 2,5-dimethyl-2,5-dihydropyrrole moiety, yielding a compound with potent antidiarrheal activity and a differentiated pharmacological profile [2]. Rolgamidine reached Phase 2 clinical evaluation for gastrointestinal indications and is catalogued under the INN system (p-INNList-49, 1983; r-INNList-23, 1983) [1][3].

Why Rolgamidine Cannot Be Interchanged with Loperamide, Diphenoxylate, or Guanfacine-Class Compounds for Mechanistic Studies or Targeted Antidiarrheal Research


Generic substitution among antidiarrheal agents is undermined by fundamentally divergent molecular mechanisms and pharmacological liabilities. Rolgamidine exerts its antidiarrheal effect through a non-opioid, non-adrenergic mechanism; it is not significantly absorbed from the gut, has no effect on the adrenergic system or central nervous system, and its activity is not reversed by the opioid antagonist naloxone [1]. In contrast, loperamide and diphenoxylate act as peripheral μ-opioid receptor agonists in the myenteric plexus, while guanfacine — the chemical progenitor of rolgamidine — is a centrally-active α₂-adrenergic receptor agonist with pronounced hypotensive and bradycardic effects [2]. These mechanistic divergences mean that potency alone does not predict selectivity, off-target liability, or suitability for a given experimental model, making direct comparator-informed procurement essential.

Quantitative Evidence Guide: Direct Comparator Data for Rolgamidine Selection in Antidiarrheal Research


Naloxone-Insensitive Antidiarrheal Activity: Direct Head-to-Head Comparison with Codeine Phosphate in Castor Oil-Induced Diarrhea

Rolgamidine's antidiarrheal efficacy is not blocked by the opioid antagonist naloxone, establishing a non-opioid mechanism clearly distinct from opioid-based standard-of-care agents. In a direct head-to-head test, rolgamidine (30 mg/kg p.o.) retained 100% inhibition of fecal output (0–2 h) and 75% inhibition (0–6 h) in the presence of naloxone (5 mg/kg s.c.), whereas codeine phosphate (30 mg/kg p.o.) under identical conditions saw its efficacy collapse from 90% to 22% (0–2 h) and from 54% to 29% (0–6 h) [1]. This naloxone insensitivity is a critical differentiator from opioid antidiarrheals such as loperamide and diphenoxylate, which signal through μ-opioid receptors and are subject to opioid antagonism.

Antidiarrheal Non-opioid mechanism Naloxone challenge

Comparable Potency to Loperamide at Low Dose with Divergent Mechanism: Head-to-Head Quantification in the Castor Oil Rat Model

Rolgamidine demonstrates antidiarrheal potency statistically comparable to loperamide at the 3 mg/kg oral dose level, despite operating through a completely different molecular mechanism. In a side-by-side comparison, rolgamidine at 3 mg/kg p.o. achieved 100% inhibition of fecal output at 0–2 h (P<0.01) versus 96% for loperamide, while 0–6 h inhibition was 58% (N.S.) for rolgamidine and 77% (P<0.01) for loperamide [1]. At 10 mg/kg, 0–6 h inhibition was 86% (P<0.05) for rolgamidine and 99% (P<0.01) for loperamide. These data establish rolgamidine as an antidiarrheal agent with efficacy in the same potency range as loperamide, while the mechanistic divergence shown in the naloxone challenge assay (see Evidence Item 1) confers a differentiated selectivity profile.

Antidiarrheal efficacy Loperamide comparator Dose-response

Stereochemical Stringency: Trans Isomer Exhibits 2.5-Fold Greater Sustained Efficacy Than Cis Isomer at 10 mg/kg

The antidiarrheal activity of rolgamidine is stereochemically specific: the trans-(2R,5R) configuration is markedly superior to the cis isomer. When tested in the identical castor oil rat model, the cis isomer at 10 mg/kg p.o. provided only 34% inhibition of fecal output over 0–6 h (N.S.), compared to 86% inhibition (P<0.05) for the trans isomer at the same dose [1]. At 3 mg/kg, the cis isomer showed 50% inhibition (N.S.) versus 58% (N.S.) for the trans isomer. This stereochemical requirement has direct implications for chemical sourcing: the correct trans-(2R,5R) enantiomer (CAS 66608-04-6 corresponds to the trans racemate or resolved trans form) must be specified, as procurement of cis-isomer material or racemic mixtures containing high cis content would yield substantially inferior pharmacological activity.

Stereochemistry Trans vs. cis isomer Structure-activity relationship

Minimal Cardiovascular Activity Versus Guanfacine Progenitor: Evidence from the Original Medicinal Chemistry Scaffold Optimization

Rolgamidine was created through replacement of the dichlorophenyl ring of guanfacine with a 2,5-dimethyl-2,5-dihydropyrrole group. This structural modification was specifically intended to retain antidiarrheal activity while eliminating the cardiovascular effects inherent to guanfacine, which is a centrally-acting α₂-adrenergic receptor agonist used clinically as an antihypertensive agent (brands: Tenex, Intuniv) [1]. The Beattie et al. (1985) study demonstrated that the resulting trans compound (rolgamidine) 'showed potent antidiarrheal activity but possessed only minimal cardiovascular activity in rats' [1]. In contrast, guanfacine at therapeutic doses produces clinically significant bradycardia, hypotension, and rebound hypertension upon withdrawal [2]. While the primary paper does not provide a side-by-side quantitative table directly comparing blood pressure endpoints for rolgamidine versus guanfacine in the same assay, the scaffold-hopping rationale and the reported outcome constitute a strong class-level inference: the 2,5-dimethyl-2,5-dihydropyrrole replacement effectively decouples antidiarrheal potency from α₂-adrenergic cardiovascular activity.

Cardiovascular safety Guanfacine scaffold α₂-adrenergic selectivity

Local Gut-Confined Action: Minimal Systemic Absorption and Absence of CNS Penetration Compared with Centrally-Active Antidiarrheals

Rolgamidine acts locally within the gastrointestinal tract. According to the MeSH pharmacological description, it 'is not significantly absorbed from the gut, and has no effect on the adrenergic system or central nervous system, but may antagonize histamine and interfere with acetylcholine release locally' [1]. This profile contrasts with codeine phosphate, which crosses the blood-brain barrier and produces CNS-mediated analgesia and sedation, and with diphenoxylate, which at high doses produces opioid-like CNS effects (hence its formulation with atropine to discourage abuse) [2]. Loperamide, while a peripherally-selective μ-opioid agonist under normal conditions, can produce CNS effects at high doses or when P-glycoprotein is inhibited. Rolgamidine's gut-confined dual mechanism (histamine antagonism plus interference with acetylcholine release) and negligible systemic absorption make it mechanistically suited for studies requiring an antidiarrheal agent completely devoid of CNS or systemic cardiovascular confounds.

Gut selectivity Systemic absorption CNS safety

Clinical Development Status: Phase 2 Advancement for Gastrointestinal Indications

Rolgamidine progressed beyond preclinical characterization into human clinical evaluation. According to the Clinical Drug Experience Knowledgebase (CDEK, Purdue University), rolgamidine was investigated in 3 clinical trials conducted by a single trial organization, reaching a highest phase of Phase 2 for experimental gastrointestinal indications [1]. While the specific indications, efficacy endpoints, and trial results are not publicly detailed in the CDEK record, the advancement to Phase 2 provides a level of translational validation beyond that available for purely preclinical tool compounds. This distinguishes rolgamidine from untranslated academic analogs and supports its procurement for translational research programs, formulation development, or as a reference standard in comparator studies where human pharmacokinetic or safety data may eventually become relevant.

Clinical development Phase 2 trials Translational validation

Optimal Research and Industrial Application Scenarios for Rolgamidine Based on Comparative Evidence


In Vivo Gastrointestinal Motility Studies Requiring Non-Opioid, Naloxone-Insensitive Antidiarrheal Control

When the experimental protocol involves opioid receptor pharmacology (e.g., testing novel opioid agonists/antagonists, pain-gut motility crossover studies), rolgamidine is the preferred antidiarrheal positive control because its efficacy is fully retained in the presence of naloxone, whereas codeine phosphate loses 75.6% of its 0–2 h efficacy under identical conditions [1]. This eliminates mechanistic confounding and enables clean interpretation of opioid-pathway-specific interventions.

Cardiovascular-Sparing Antidiarrheal Research in Hypertensive or Hemodynamically Monitored Animal Models

For studies in spontaneously hypertensive rats (SHR) or other models where blood pressure monitoring is integral, rolgamidine offers an antidiarrheal tool devoid of the hypotensive and bradycardic liabilities of guanfacine-class α₂-agonists [2]. This scaffold-level differentiation means gastrointestinal motility endpoints can be assessed without cardiovascular parameter interference.

Stereochemical Structure-Activity Relationship (SAR) Studies and Chiral Reference Standard Procurement

The 2.5-fold sustained efficacy differential between trans (86% at 10 mg/kg) and cis (34% at 10 mg/kg) isomers [1] establishes rolgamidine as a stereochemically defined reference standard for SAR programs. Procurement of analytically confirmed trans-(2R,5R) material (CAS 66608-04-6) is critical for any study aiming to reproduce or extend the published antidiarrheal pharmacology, and the cis isomer serves as a low-activity negative control within the same chemical series.

Translational Antidiarrheal Development Programs Requiring Phase 2-Validated Starting Points

Rolgamidine's advancement through 3 clinical trials to Phase 2 [3] makes it a suitable reference compound or starting scaffold for translational antidiarrheal drug development, particularly for programs targeting non-opioid mechanisms of gastrointestinal motility inhibition. Its clinical history, although limited, provides a regulatory data foundation that is entirely absent for the untranslated structural analogs described in the Beattie et al. 1985 series [2].

Quote Request

Request a Quote for Rolgamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.